Muscarinic M1 vs. M3 Receptor Antagonist Selectivity: Quantitative Binding Profile
In head-to-head antagonist profiling across rat muscarinic receptor subtypes expressed in CHO cells, 821777-06-4 demonstrates markedly asymmetric activity: it acts as an antagonist at the M1 receptor with an IC50 of 5.60 × 10³ nM (5.6 μM), while exhibiting no measurable antagonist activity at M3 or M5 receptors up to concentrations exceeding 1.50 × 10⁵ nM (>150 μM) [1]. This represents a >26-fold selectivity window for M1 over M3, a profile that distinguishes it from pan-muscarinic antagonists such as atropine (M3 IC50 ≈ 2.5 nM) . The M1-biased profile is particularly relevant given that M1 is the predominant muscarinic subtype in the CNS, while M3 mediates peripheral parasympathetic side effects; M1-selective antagonism is thus a sought-after pharmacological strategy for minimizing off-target liability [2].
| Evidence Dimension | Muscarinic receptor subtype antagonist activity (IC50) |
|---|---|
| Target Compound Data | M1 IC50 = 5.60 × 10³ nM; M3 IC50 > 1.50 × 10⁵ nM; M5 IC50 > 1.50 × 10⁵ nM |
| Comparator Or Baseline | Atropine (non-selective mAChR antagonist): M3 IC50 ≈ 2.5 nM (potent but non-selective across subtypes) |
| Quantified Difference | M1/M3 selectivity ratio > 26.8-fold for 821777-06-4; atropine exhibits <10-fold selectivity across M1–M5 subtypes |
| Conditions | Antagonist activity at rat muscarinic M1, M3, and M5 receptors expressed in CHO cells, measured by calcium mobilization assay (ChEMBL-curated data, BindingDB BDBM50373839) [1] |
Why This Matters
For procurement decisions in CNS drug discovery programs, the >26-fold M1/M3 selectivity window of 821777-06-4 offers a defined pharmacological starting point distinct from non-selective muscarinic ligands, enabling structure–activity relationship (SAR) exploration around M1-biased chemotypes without confounding peripheral muscarinic activity.
- [1] BindingDB Entry BDBM50373839 (CHEMBL438706). Affinity Data: Antagonist activity at rat muscarinic M1 (IC50 = 5.60E+3 nM), M3 (IC50 > 1.50E+5 nM), and M5 (IC50 > 1.50E+5 nM) receptors expressed in CHO cells, calcium mobilization assay. Curated by ChEMBL, Vanderbilt Institute of Chemical Biology. View Source
- [2] Kruse AC, Kobilka BK, Gautam D, Sexton PM, Christopoulos A, Wess J. Muscarinic acetylcholine receptors: novel opportunities for drug development. Nat Rev Drug Discov. 2014;13(7):549-560. doi:10.1038/nrd4295. View Source
